Decanophenone, 2',5'-dimethoxy- Decanophenone, 2',5'-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 49710-91-0
VCID: VC18936467
InChI: InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-17(19)16-14-15(20-2)12-13-18(16)21-3/h12-14H,4-11H2,1-3H3
SMILES:
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol

Decanophenone, 2',5'-dimethoxy-

CAS No.: 49710-91-0

Cat. No.: VC18936467

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Decanophenone, 2',5'-dimethoxy- - 49710-91-0

Specification

CAS No. 49710-91-0
Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
IUPAC Name 1-(2,5-dimethoxyphenyl)decan-1-one
Standard InChI InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-17(19)16-14-15(20-2)12-13-18(16)21-3/h12-14H,4-11H2,1-3H3
Standard InChI Key WLCQFJVNKAFPHT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Connectivity

Decanophenone, 2',5'-dimethoxy- is defined by the molecular formula C₁₈H₂₈O₃, comprising an 18-carbon skeleton with three oxygen atoms . The core structure consists of a decyl chain (C₁₀H₂₁) bonded to a ketone group, which is further attached to a benzene ring substituted with methoxy (-OCH₃) groups at the 2' and 5' positions. This arrangement creates a sterically hindered environment due to the proximity of the methoxy substituents to the ketone functionality.

Stereoelectronic Representation

The SMILES notation (CCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC) explicitly defines the connectivity: a linear decanoyl chain terminates in a carbonyl group bonded to a benzene ring with methoxy groups at positions 2 and 5 . The InChIKey (WLCQFJVNKAFPHT-UHFFFAOYSA-N) provides a unique identifier for computational retrieval and database cross-referencing .

Conformational Analysis

The non-planar arrangement of the aromatic ring and aliphatic chain, inferred from steric interactions between the methoxy groups and the ketone, suggests restricted rotation around the aryl-carbonyl bond. This hindrance may influence reactivity, as seen in analogous hindered diphenoquinones where steric effects stabilize radical intermediates .

Predicted Physicochemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predictions for common adducts reveal significant variations in CCS values, reflecting differences in ion-gas phase interactions :

Adductm/zPredicted CCS (Ų)
[M+H]⁺293.21114172.6
[M+Na]⁺315.19308183.8
[M+NH₄]⁺310.23768179.2
[M-H]⁻291.19658173.8

The larger CCS for sodium adducts ([M+Na]⁺ = 183.8 Ų) compared to protonated species suggests increased ion surface area due to sodium's coordination with multiple oxygen atoms . These data are critical for mass spectrometry-based identification in complex matrices.

Solubility and Partitioning Behavior

While experimental logP values are unavailable, the compound's long hydrophobic chain (C₁₀H₂₁) and polar ketone/methoxy groups suggest amphiphilic character. Estimated solubility in nonpolar solvents (e.g., hexane, chloroform) likely exceeds that in polar media, analogous to structurally similar alkylphenones.

Synthetic Considerations and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves Friedel-Crafts acylation of 2,5-dimethoxybenzene with decanoyl chloride, though steric hindrance from the methoxy groups may necessitate Lewis acid catalysts (e.g., AlCl₃) under controlled conditions. Alternative strategies could employ Suzuki-Miyaura coupling or directed ortho-metalation to install substituents regioselectively.

Steric and Electronic Effects

The 2',5'-dimethoxy substitution pattern imposes significant steric constraints during synthesis, reminiscent of challenges encountered in preparing hindered biphenols . For example, oxidative coupling of phenolic precursors—a common route to biphenols—fails with highly substituted analogs due to hindered planar transition states . Such steric effects may necessitate unconventional reagents or protective group strategies.

Critical Research Gaps and Future Directions

  • Experimental validation of predicted CCS values using ion mobility-mass spectrometry.

  • Crystallographic studies to resolve three-dimensional conformation and quantify steric strain.

  • Thermodynamic profiling to assess stability under varying pH and temperature conditions.

  • Exploration of catalytic applications, leveraging the hindered environment for selective transformations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator